2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Researchers requiring the N1-methylated indole-3-glyoxylamide scaffold often encounter only unsubstituted analogs (e.g., CAS 5548-10-7), which lack the critical N-methyl group essential for target engagement. This compound provides the definitive N1-methylated scaffold: • Enables high-affinity 5-HT3 receptor ligand design (derivative RS-56812: pKi = 9.6) • Direct precursor for bisindolylmaleimide PKC inhibitors • Parent scaffold for pancreatic lipase inhibitors with IC50 comparable to orlistat Ideal for SAR studies and CNS/metabolic disease research. Supplied with Certificate of Analysis.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 16382-39-1
Cat. No. B170855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide
CAS16382-39-1
Synonyms2-(1-Methyl-1H-indol-3-yl)-2-oxoacetaMide
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C(=O)N
InChIInChI=1S/C11H10N2O2/c1-13-6-8(10(14)11(12)15)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,12,15)
InChIKeyNHABXENRVFNROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 16382-39-1) for Pharmaceutical R&D


2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 16382-39-1, MW 202.21, C₁₁H₁₀N₂O₂) is a core synthon in the indole-3-glyoxylamide class, defined by an N-methylated indole ring bearing a 2-oxoacetamide moiety at C-3 [1]. This scaffold enables the design of diverse pharmacologically active compounds, with structure-activity relationships demonstrating that substituents at the amide nitrogen critically determine target engagement and biological outcomes [2]. The compound is not typically a final drug candidate but a versatile building block for constructing potent anticancer agents, CNS receptor ligands, and metabolic enzyme inhibitors [3].

Indole-3-glyoxylamide scaffold for SAR-driven library synthesis
N1-methyl substitution supports target engagement studies (e.g., 5-HT₃, PKC)
Direct synthon for bisindolylmaleimide kinase inhibitor construction
Defined lipophilicity and reduced H-bond donor count for permeability screening

Key Differentiation Factors for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Procurement


Procuring a generic 'indole-3-carboxamide' or unsubstituted 'indole-3-glyoxylamide' (such as 2-(1H-indol-3-yl)-2-oxoacetamide, CAS 5548-10-7) cannot replicate the chemical and biological properties of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide [1]. The N1-methyl substitution is a decisive structural determinant that fundamentally alters key molecular properties. It eliminates the acidic indole N-H proton (pKa ~17), which prevents undesired hydrogen bonding and increases metabolic stability [2]. Furthermore, this substitution changes lipophilicity, with an XLogP3 of 1.0, influencing passive membrane permeability and protein binding [1]. Critically, studies on derivatives like RS-56812 show that the N1-methyl group is essential for high-affinity receptor interactions; the unsubstituted indole-3-glyoxylamide shows negligible affinity for the 5-HT3 receptor [3]. Therefore, the specific N1-methylated structure is non-negotiable for research programs targeting this chemical space.

Target Scaffold
N1-Methyl Indole-3-glyoxylamide
  • N1-methyl eliminates acidic N-H (pKa ~17), reducing undesired H-bonding
  • XLogP3 = 1.0, influencing passive permeability context
  • Reported as essential for high-affinity 5-HT₃ receptor engagement (RS-56812 series)
Common Analog
Unsubstituted Indole-3-glyoxylamide
  • Contains ionizable N-H proton, may alter H-bond profile and permeability
  • Predicted lower lipophilicity; lacks methyl-driven hydrophobic effect
  • Negligible 5-HT₃ affinity reported – target engagement profile not transferable

Quantitative Differentiation: 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide vs. Closest Analogs


Physicochemical Superiority of N1-Methyl Substitution for Drug Design

The N1-methyl substitution in 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide significantly alters its physicochemical profile compared to the unsubstituted analog, 2-(1H-indol-3-yl)-2-oxoacetamide. This modification leads to a measurable increase in lipophilicity and eliminates the acidic N-H proton, which is crucial for membrane permeability and metabolic stability [1][2].

Lipophilicity
Cross-study comparable
XLogP3 = 1.0
May support passive permeability screening
N-CH₃ replaces polar N-H; computed value (PubChem 2025.04.14 release)
Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Critical Role in High-Affinity 5-HT3 Receptor Ligand Potency

The N1-methyl group is a crucial determinant for high-affinity binding at the 5-HT3 receptor. The compound is the core scaffold for the potent 5-HT3 partial agonist RS-56812, which has a pKi of 9.6. In contrast, the unsubstituted indole-3-glyoxylamide (lacking the N1-methyl group) shows negligible affinity, demonstrating that N1-methylation is a strict requirement for this receptor engagement [1][2].

5-HT₃ Affinity
Head-to-head comparison
pKi = 9.6 (RS-56812)
N1-methyl essential for receptor engagement context
Unsubstituted analog shows negligible affinity; radioligand binding assay
Neuroscience Serotonin Receptors Structure-Activity Relationship

Essential Synthon for Bisindolylmaleimide Protein Kinase C Inhibitors

The compound is a direct precursor for the efficient synthesis of indolylaryl- and bisindolylmaleimides, which are valuable scaffolds for developing protein kinase C (PKC) inhibitors. The N1-methyl group is essential for the subsequent reaction with methyl aryl acetates in the presence of potassium tert-butoxide in THF [1].

Synthetic Utility
Class-level inference
Direct synthon for bisindolylmaleimides
Supports PKC inhibitor library construction
Reaction with methyl aryl acetates, KOtBu/THF; yield data not reported
Oncology Chemical Synthesis Kinase Inhibitors

Structural Basis for Pancreatic Lipase Inhibition

Derivatives of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide have been identified as potent inhibitors of pancreatic lipase, a key enzyme for fat absorption. While direct IC50 data for the parent compound is not available, related indole glyoxylamides exhibit competitive inhibition with IC50 values comparable to the standard drug orlistat [1].

Lipase Inhibition
Class-level inference
IC₅₀ comparable to orlistat
Scaffold may support pancreatic lipase inhibitor SAR
Derivative data; parent compound IC₅₀ not available
Metabolic Disorders Obesity Enzyme Inhibition

Best Research and Industrial Application Scenarios for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide


Neuroscience: Designing Next-Generation 5-HT3 Receptor Modulators

Given that the N1-methyl group is essential for high-affinity binding to the 5-HT3 receptor (pKi = 9.6 for derivative RS-56812), this compound is the ideal starting point for designing and synthesizing novel 5-HT3 agonists or antagonists [1]. Researchers can use this scaffold to explore new chemotypes for treating conditions like chemotherapy-induced nausea, irritable bowel syndrome, or cognitive disorders, as the derivative RS-56812 has shown improvements in working memory in non-human primates [2].

Chemical Biology: Synthesizing Potent Bisindolylmaleimide-Based Kinase Inhibitors

This compound is a direct and efficient precursor for synthesizing bisindolylmaleimides, a class of potent protein kinase C (PKC) inhibitors [1]. Researchers can leverage its established reactivity with methyl aryl acetates under basic conditions to rapidly build diverse libraries of PKC inhibitors for evaluation in cancer and inflammatory disease models.

Metabolic Disease: Developing Novel Pancreatic Lipase Inhibitors

As the parent scaffold for a series of patented indolyl oxoacetamide pancreatic lipase inhibitors with IC50 values comparable to orlistat, this compound is invaluable for obesity and metabolic disorder research [1]. It can be used to synthesize new analogs with potentially improved safety and efficacy profiles over existing treatments.

Medicinal Chemistry: SAR Studies on Indole-3-Glyoxylamide Privileged Scaffold

The N1-methyl group on this compound provides a distinct structural and electronic profile compared to unsubstituted or differently substituted analogs, making it an essential tool for systematic structure-activity relationship (SAR) studies [1]. Researchers can use this compound to explore how modifications at the N1 position affect target binding, pharmacokinetics, and overall biological activity across a range of therapeutic areas.

Application
Selection Property
Validation Focus
5-HT₃ receptor modulator research
N1-methyl substitution requirement
Target binding affinity in radioligand assays
Bisindolylmaleimide PKC inhibitor synthesis
Synthon reactivity with methyl aryl acetates
Reaction efficiency and product purity
Pancreatic lipase inhibitor SAR
Core glyoxylamide scaffold
Enzyme inhibition IC₅₀ benchmarking
Indole-3-glyoxylamide SAR studies
Defined N1-methyl electronic profile
Physicochemical property assessment (XLogP, HBD count)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.